molecular formula C16H26BNO4 B13449200 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester

Cat. No.: B13449200
M. Wt: 307.2 g/mol
InChI Key: BJPUROKZECDUMN-UHFFFAOYSA-N
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Description

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester typically involves the reaction of 5-methylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium acetate to facilitate the transmetalation step .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo various reactions under mild conditions sets it apart from other boronic esters .

Properties

Molecular Formula

C16H26BNO4

Molecular Weight

307.2 g/mol

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate

InChI

InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3

InChI Key

BJPUROKZECDUMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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